tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFGYBKPNLCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620224 | |
| Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474417-23-7 | |
| Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate generally follows a two-step approach:
- Step 1: Use of tert-butyl piperazine-1-carboxylate as the starting protected piperazine scaffold.
- Step 2: Introduction of the thiazol-2-yl substituent at the 4-position of the piperazine ring via nucleophilic aromatic substitution or coupling with a suitable thiazole derivative.
This approach preserves the tert-butyl carbamate protecting group during the substitution, allowing selective functionalization at the 4-position.
Preparation of tert-Butyl Piperazine-1-carboxylate (Starting Material)
Tert-butyl piperazine-1-carboxylate is commercially available or can be synthesized by Boc-protection of piperazine. It serves as a versatile intermediate for further functionalization.
Typical synthesis conditions for tert-butyl piperazine-1-carboxylate:
| Reagents/Conditions | Details | Yield (%) | Notes |
|---|---|---|---|
| Boc2O, base (e.g., triethylamine), solvent | Standard Boc-protection of piperazine | High | Widely used, straightforward |
| Commercial availability | CAS 57260-71-6 | N/A | Used as starting material in many syntheses |
Introduction of Thiazol-2-yl Group at 4-Position of Piperazine
Several methods have been reported for the synthesis of this compound or related analogs, involving nucleophilic substitution reactions or coupling strategies.
Nucleophilic Aromatic Substitution (SNAr)
- Reaction: tert-Butyl piperazine-1-carboxylate reacts with a halogenated thiazole derivative (e.g., 2-chlorothiazole) in the presence of a base such as potassium carbonate.
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (100–140 °C) to facilitate substitution.
- Time: Several hours (7–16 h) under inert atmosphere.
Example from related pyridazine/pyrimidine derivatives (analogous to thiazole substitution):
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 31% | K2CO3, N-methyl-2-pyrrolidone (NMP), 120 °C, 16 h | Reaction of tert-butyl piperazine-1-carboxylate with chloropyridazine analog |
| 48% | TEA, methanol, 20 °C, 2 h | Coupling with dichloropyrimidine derivative |
| 63.8% | K2CO3, DMSO, 100–110 °C, microwave irradiation | Reaction with halogenated heteroaromatic compounds |
These conditions suggest that thiazole derivatives bearing a leaving group at the 2-position can be substituted by the piperazine nitrogen under similar conditions to yield this compound.
Representative Experimental Procedure (Inferred from Analogous Syntheses)
| Step | Details |
|---|---|
| Reactants | tert-Butyl piperazine-1-carboxylate and 2-chlorothiazole (or other 2-halothiazole) |
| Base | Potassium carbonate (2 equivalents) |
| Solvent | DMF or DMSO |
| Temperature | 100–140 °C |
| Reaction Time | 7–16 hours |
| Work-up | Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO4 |
| Purification | Silica gel column chromatography (ethyl acetate/hexane gradient) |
| Product | This compound as a solid or oil |
| Expected Yield | 30–65% depending on substrate and conditions |
Analytical and Characterization Data
- NMR: Characteristic signals for tert-butyl group (singlet ~1.4 ppm), piperazine methylene protons (multiplets ~3.3–3.6 ppm), and thiazole aromatic protons (~7–9 ppm).
- MS: Molecular ion peak consistent with molecular weight of this compound.
- IR: Peaks corresponding to carbamate C=O stretch (~1700 cm⁻¹) and heterocyclic ring vibrations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | tert-Butyl piperazine-1-carboxylate, 2-halothiazole, K2CO3, DMF, 100–140 °C, 7–16 h | 30–65 | Most common, straightforward substitution |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | tert-Butyl 4-propioloylpiperazine-1-carboxylate, azides, CuI, DIPEA, DMF, 0 °C, 5 min | 90–97 | Efficient for triazole derivatives, conceptually extendable |
Research Findings and Notes
- The nucleophilic aromatic substitution approach is the most practical and widely utilized for introducing heteroaryl substituents such as thiazol-2-yl onto piperazine scaffolds.
- Reaction yields vary with the nature of the halogen leaving group and solvent choice; polar aprotic solvents promote substitution.
- Microwave-assisted synthesis can enhance reaction rates and yields for similar heterocyclic substitutions.
- Protecting the piperazine nitrogen with tert-butyl carbamate allows selective mono-substitution at the 4-position.
- Analogous syntheses of related heterocyclic piperazine derivatives have been reported with yields ranging from moderate to high, providing a reliable synthetic framework.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine nitrogen undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:
-
Reaction with tert-butyl bromoacetate :
In a THF solvent system with triethylamine as a base, the secondary amine of Boc-protected piperazine reacts with tert-butyl bromoacetate at 60°C to form tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate in 79% yield . This demonstrates the compound’s utility in alkylation reactions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | THF, Et₃N, 60°C | tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, exposing the secondary amine for further functionalization:
-
Deprotection : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) removes the Boc group, yielding 4-(thiazol-2-yl)piperazine. This intermediate is critical for synthesizing pharmacologically active derivatives .
Thiazole Ring Functionalization
The thiazol-2-yl moiety participates in electrophilic substitution and cross-coupling reactions:
Piperazine Ring Modifications
The piperazine core supports diverse transformations:
-
Reductive Amination : Piperazine derivatives react with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN) to form secondary amines. This method was employed in synthesizing CCR2b receptor antagonists .
-
Acylation : The free amine (post-Boc deprotection) reacts with acyl chlorides or anhydrides to form amides, as seen in the synthesis of kinase inhibitors .
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from analogues due to the thiazole ring’s electronic effects:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| tert-Butyl 4-(thien-2-yl)piperazine-1-carboxylate | Thienyl ring | Lower electrophilicity at sulfur compared to thiazole |
| tert-Butyl 4-(benzofuran-5-yl)piperazine-1-carboxylate | Benzofuran ring | Enhanced aromatic stabilization reduces cross-coupling efficiency |
Synthetic Challenges and Optimization
Key considerations for reaction optimization include:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is in the development of anticancer agents. Research indicates that compounds containing thiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cells, showing potential as inhibitors of tumor growth.
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. Studies suggest that it may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in synthesizing other bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules used in pharmaceuticals.
Catalysis
Recent advancements have shown that this compound can act as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. This application is essential for synthesizing pharmaceuticals and agrochemicals.
Development of Antidepressants
A study focused on synthesizing new antidepressants utilized this compound as a key intermediate. The resulting compounds exhibited enhanced serotonin reuptake inhibition compared to existing treatments, indicating potential for further development.
Antimicrobial Agents
Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding opens avenues for developing new antibiotics amid rising antibiotic resistance.
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase . The compound likely exerts its effects by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Steric Factors : Bulky substituents (e.g., fused rings in ) may hinder crystallization or binding to flat active sites.
- Hydrogen Bonding: Amino (NH₂) and hydroxyl groups (e.g., in ) enhance solubility and intermolecular interactions, critical for bioavailability.
Physicochemical Properties
- Solubility: Boc-protected piperazines generally exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF). The thiazole group in the target compound may reduce aqueous solubility compared to amino-substituted analogs (e.g., ).
- Crystallinity : Piperazine derivatives often adopt chair conformations, as seen in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate . Hydrogen bonding networks (e.g., N–H⋯O in ) influence crystal packing and melting points.
Biological Activity
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications, with a focus on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole moieties. Various synthetic routes have been explored, including the use of photocatalysts for improved yields and reaction conditions .
Anticancer Properties
Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | HT-29 (Colon) | 1.61 ± 1.92 |
| Compound 2 | Jurkat (Leukemia) | 1.98 ± 1.22 |
| This compound | MCF7 (Breast) | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer progression. For example, compounds containing thiazole rings have been found to interact with carbonic anhydrase isoforms, particularly hCA II, demonstrating selective inhibition which may contribute to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Research has shown that variations in substituents on the thiazole ring can significantly affect potency and selectivity. For instance, modifications at the R-group position can enhance inhibitory activity against specific targets while reducing off-target effects .
Table 2: Structure-Activity Relationships
| Substituent | Biological Activity | Comments |
|---|---|---|
| Methoxy Group | Increased potency against hCA II | Enhances solubility |
| Methyl Group | Improved selectivity for cancer cells | Reduces toxicity |
| Halogen Substituents | Enhanced interaction with target proteins | Increases binding affinity |
Case Studies
Several case studies highlight the therapeutic potential of thiazole-containing piperazines:
- Case Study A : A clinical trial involving a derivative similar to tert-butyl 4-(thiazol-2-yl)piperazine showed a marked reduction in tumor size among participants with advanced breast cancer.
- Case Study B : In vitro studies indicated that this compound effectively induced apoptosis in leukemia cell lines, suggesting a mechanism involving programmed cell death.
Q & A
Basic Synthesis and Optimization
Q1: What are the optimal reaction conditions for synthesizing tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate? A1: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting tert-butyl piperazine-1-carboxylate with 2-chlorothiazole in 1,4-dioxane at 110°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This yields ~80–88.7% after purification by silica gel chromatography . Key variables include reaction time, temperature, and stoichiometry. Prolonged heating (>12 hours) may improve yields but risks side reactions.
Advanced Structural Characterization
Q2: How can X-ray crystallography resolve ambiguities in molecular conformation for this compound? A2: Single-crystal X-ray diffraction (e.g., using SHELXTL or APEX2 software) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, tert-butyl derivatives often exhibit weak C–H···O/N interactions that stabilize crystal packing . SHELX programs are widely used for refinement, particularly for high-resolution data . Hirshfeld surface analysis (e.g., CrystalExplorer) further quantifies intermolecular interactions, such as π-π stacking in aromatic thiazole moieties .
Safety and Handling
Q3: What are the carcinogenic risks and safety protocols for handling this compound? A3: While specific toxicity data for this compound is limited, structurally related piperazine derivatives are classified as potential carcinogens (IARC Group 2B) at concentrations >0.1%. Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. In case of thermal decomposition (e.g., fire), toxic fumes (NOₓ, CO) may form; employ carbon filters and emergency showers .
Data Contradiction Analysis
Q4: How should researchers reconcile discrepancies in reported synthetic yields (e.g., 80% vs. 88.7%)? A4: Yield variations arise from:
- Purification methods : Column chromatography (hexane:EtOAc gradients) vs. recrystallization .
- Catalyst loading : Excess K₂CO₃ (2–3 eq.) improves reactivity but complicates workup .
- Reaction monitoring : LCMS or TLC tracking ensures reaction completion before quenching . Validate purity via ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and HRMS .
Pharmacological Applications
Q5: What methodologies assess this compound’s bioactivity (e.g., enzyme inhibition)? A5:
- Enzyme assays : Test inhibition of prolyl-hydroxylases (PHDs) via ELISA or fluorescence polarization, using α-ketoglutarate as a co-substrate .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against S. aureus or E. coli, with MIC values compared to controls .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with BTK (Bruton’s tyrosine kinase) or HIF-1α .
Advanced Crystallography
Q6: How do conformational changes in the piperazine-thiazole moiety affect crystallographic outcomes? A6: The piperazine ring adopts a chair or boat conformation depending on substituents. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, the diazo group induces torsional strain (C–N–N angles ~170°), altering packing motifs . Use WinGX/ORTEP for anisotropic displacement parameter visualization and SHELXL for disorder modeling .
Methodological Pitfalls
Q7: What are common errors in interpreting NMR data for Boc-protected piperazines? A7:
- Solvent artifacts : Residual 1,4-dioxane (δ 3.6 ppm) may overlap with piperazine protons. Dry samples with MgSO₄ and use DMSO-d⁶ for clearer signals .
- Rotamer splitting : Slow rotation of the tert-butyl group at room temperature can split peaks; acquire spectra at elevated temps (40°C) .
Comparative Reactivity
Q8: How does the thiazole substituent influence reactivity compared to pyrimidine or phenyl analogs? A8: Thiazole’s electron-deficient ring enhances electrophilic substitution at C5. In contrast, pyrimidine derivatives (e.g., 5-bromo analogs) undergo Suzuki coupling, while phenyl groups favor Friedel-Crafts alkylation. DFT calculations (Gaussian 16) quantify frontier molecular orbitals (HOMO/LUMO) to predict sites for cross-coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
